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Introduction
Omzotirome (formerly TRC-150094) is an investigational, orally administered, selective thyroid

hormone receptor-beta (TRβ) agonist in late-stage clinical development for the treatment of

type 2 diabetes and associated cardiometabolic conditions.[1] Its mechanism of action, which

aims to harness the metabolic benefits of thyroid hormone while avoiding its deleterious

cardiac effects, positions it as a potentially novel therapeutic option. This guide provides a

comparative analysis of Omzotirome's efficacy against two leading classes of established

diabetes medications: glucagon-like peptide-1 (GLP-1) receptor agonists and sodium-glucose

cotransporter-2 (SGLT2) inhibitors.

Disclaimer: The efficacy data for Omzotirome presented in this guide is based on Phase 2

clinical trial results. As of the time of publication, Phase 3 clinical trial data for Omzotirome,

particularly regarding the primary endpoint of HbA1c reduction, has not been made publicly

available. Therefore, the comparisons drawn should be considered preliminary and interpreted

with caution pending the release of comprehensive Phase 3 results.

Mechanism of Action: A Targeted Approach

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1263094?utm_src=pdf-interest
https://www.benchchem.com/product/b1263094?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24731671/
https://www.benchchem.com/product/b1263094?utm_src=pdf-body
https://www.benchchem.com/product/b1263094?utm_src=pdf-body
https://www.benchchem.com/product/b1263094?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1263094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Omzotirome selectively activates the thyroid hormone receptor-beta (TRβ), which is

predominantly expressed in the liver. This selective activation is designed to mediate the

beneficial metabolic effects of thyroid hormone, such as:

Improved insulin sensitivity: Enhancing the body's response to insulin.

Reduced gluconeogenesis: Decreasing the liver's production of glucose.

Lowered atherogenic lipids: Reducing levels of LDL cholesterol and triglycerides.

Crucially, Omzotirome has a lower affinity for the thyroid hormone receptor-alpha (TRα), which

is primarily found in the heart and bone. This selectivity aims to avoid the adverse cardiac

effects, such as tachycardia and arrhythmias, and potential bone density loss associated with

non-selective thyroid hormone receptor activation.
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Caption: Signaling pathway of Omzotirome in a hepatocyte.
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The following table summarizes the available efficacy data for Omzotirome from its Phase 2

trial and compares it with the established efficacy of leading GLP-1 receptor agonists

(Semaglutide) and SGLT2 inhibitors (Empagliflozin) from their respective pivotal clinical trial

programs.

Efficacy Parameter
Omzotirome (TRC-
150094)[2][3]

Semaglutide (GLP-
1 RA)[4]

Empagliflozin
(SGLT2i)[1][5]

Glycemic Control

HbA1c Reduction
Data not available

from Phase 2/3 trials

-1.5% to -1.8% (vs.

placebo)

-0.7% to -0.8% (vs.

placebo)

Fasting Plasma

Glucose (FPG)

Reduction

13.9 to 21.7 mg/dL (at

25mg and 50mg

doses)

Significant reductions

observed

Significant reductions

observed

Body Weight

Change in Body

Weight
Weight neutral

-5.3 kg to -6.5 kg (vs.

placebo)

-2.1 kg to -2.5 kg (vs.

placebo)

Cardiometabolic

Parameters

Mean Arterial

Pressure (MAP)

Reduction

3.1 to 4.2 mmHg

Reductions in systolic

blood pressure

observed

Reductions in systolic

blood pressure

observed

Lipid Profile

Favorable effect on

lowering atherogenic

lipid fractions (e.g.,

non-HDL cholesterol)

Improvements in lipid

profiles observed

Improvements in lipid

profiles observed

Cardiovascular

Outcomes
Data not available

Reduction in Major

Adverse

Cardiovascular Events

(MACE)

Reduction in MACE

and hospitalization for

heart failure
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Omzotirome (TRC-150094) Phase 2 Trial
(CTRI/2013/03/003444)[2]

Study Design: A randomized, multicenter, double-blind, placebo-controlled, parallel-group,

Phase 2 study.

Participants: 225 subjects with type 2 diabetes and dyslipidemia receiving standard of care.

Key inclusion criteria included a body mass index of 23-35 kg/m ², age between 30 and 65

years, fasting glucose of ≥126 mg/dL or HbA1c of ≥6.4%, and elevated apolipoprotein-B and

triglycerides.

Intervention: Subjects were randomly assigned to one of three doses of Omzotirome (25,

50, or 75 mg) or placebo, administered once daily for 24 weeks.

Primary Efficacy Endpoints:

Change from baseline in Fasting Plasma Glucose (FPG).

Change from baseline in fasting insulin.

Secondary Efficacy Endpoints:

Change from baseline in Mean Arterial Pressure (MAP).

Change from baseline in apolipoprotein B (ApoB).

Safety and tolerability.

Semaglutide (SUSTAIN Clinical Trial Program)[6][7]
Study Design: The SUSTAIN program consisted of a series of Phase 3, randomized,

controlled trials evaluating the efficacy and safety of once-weekly subcutaneous semaglutide

in various populations of patients with type 2 diabetes.

Participants: Thousands of patients with type 2 diabetes, including those on various

background therapies (metformin, sulfonylureas, insulin).
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Intervention: Semaglutide (typically 0.5 mg or 1.0 mg) compared with placebo, active

comparators (e.g., sitagliptin, exenatide extended-release), or as an add-on to existing

therapies.

Primary Efficacy Endpoint: Change from baseline in HbA1c at the end of the treatment

period (typically 30 to 56 weeks).

Key Secondary Efficacy Endpoints:

Change from baseline in body weight.

Proportion of patients achieving HbA1c targets.

Cardiovascular outcomes (in dedicated trials like SUSTAIN-6).

Empagliflozin (EMPA-REG OUTCOME Trial)[1][5][8]
Study Design: A multicenter, randomized, double-blind, placebo-controlled, Phase 3 trial.

Participants: 7,020 patients with type 2 diabetes and established cardiovascular disease.

Intervention: Empagliflozin (10 mg or 25 mg once daily) or placebo, in addition to standard of

care.

Primary Efficacy Endpoint: A composite of death from cardiovascular causes, non-fatal

myocardial infarction, or non-fatal stroke (3-point MACE).

Key Secondary Efficacy Endpoints:

A composite of the primary endpoint plus hospitalization for unstable angina.

Change from baseline in HbA1c, body weight, and blood pressure.

Renal outcomes.
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Typical Phase 3 Clinical Trial Workflow for a Novel
Diabetes Medication

Patient Screening
(Inclusion/Exclusion Criteria)

Randomization

Investigational Drug
(e.g., Omzotirome)

Comparator
(Placebo or Active Control)

Treatment & Follow-up Period
(e.g., 24-78 weeks)

Data Collection
(HbA1c, FPG, Weight, Safety)

Statistical Analysis

Results & Reporting

Click to download full resolution via product page

Caption: A generalized workflow for a Phase 3 diabetes clinical trial.
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Omzotirome, with its selective TRβ agonist activity, presents a unique mechanism of action for

the management of type 2 diabetes and its associated cardiometabolic comorbidities.

Preliminary Phase 2 data suggests beneficial effects on glycemic parameters (FPG), blood

pressure, and atherogenic lipids, with the notable characteristic of being weight-neutral.

However, a direct and comprehensive comparison of its efficacy against established and highly

effective treatments like GLP-1 receptor agonists and SGLT2 inhibitors is currently hampered

by the lack of publicly available Phase 3 data, particularly for the key endpoint of HbA1c

reduction. While GLP-1 RAs and SGLT2i have demonstrated robust glucose-lowering,

significant weight loss benefits, and proven cardiovascular risk reduction, Omzotirome's

potential role in the diabetes treatment landscape will become clearer upon the successful

completion and reporting of its ongoing Phase 3 trials. The scientific community awaits these

results to fully understand the clinical value and positioning of this novel cardiometabolic

modulator.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1263094?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1263094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

